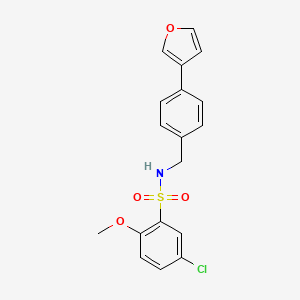
5-chloro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a sulfonamide, etc.) and its role or use in various applications .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .科学的研究の応用
Photodynamic Therapy and Cancer Treatment
Sulfonamide derivatives, particularly those related to zinc phthalocyanine, have been explored for their potent singlet oxygen quantum yield and fluorescence properties. These features make them valuable for photodynamic therapy (PDT), an emerging cancer treatment method. PDT uses photosensitizers activated by light to generate reactive oxygen species that can kill cancer cells. The high singlet oxygen quantum yield of such sulfonamide derivatives indicates their potential effectiveness as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Chlorinating Reagents and Organic Synthesis
Sulfonamide compounds have been utilized as chlorinating reagents in organic synthesis. For example, N-chloro-N-methoxybenzenesulfonamide serves as a convenient and efficient chlorinating agent for a variety of organic substrates, including diketones, esters, and aromatic compounds, leading to chlorinated products. This demonstrates the compound's utility in synthetic chemistry, offering pathways to diverse chlorinated organic molecules (Xiao-Qiu Pu et al., 2016).
Antifungal and Antimicrobial Applications
The synthesis and biological activity of sulfonamide derivatives have been explored, revealing their potential in antimicrobial and antifungal treatments. Compounds such as those bearing benzenesulfonamide moieties have shown promising in vitro activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Krátký et al., 2012).
Anticancer and Antiangiogenic Activity
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and antiangiogenic activities. Some compounds have shown significant potency against cancer cell lines and the ability to inhibit tubulin polymerization, which is critical for cell division. Such studies indicate the potential of sulfonamide derivatives in cancer therapy, particularly in targeting the colchicine site on tubulin to disrupt cancer cell growth (Romagnoli et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-23-17-7-6-16(19)10-18(17)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOVFRWABONTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

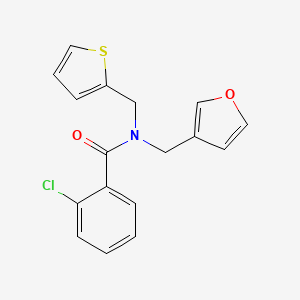



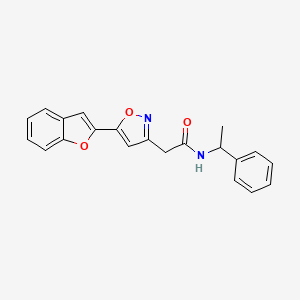
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)
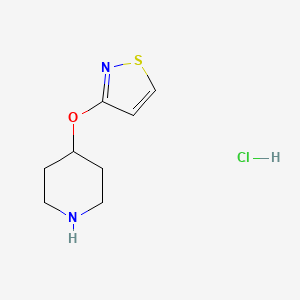
![tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate](/img/structure/B2783143.png)
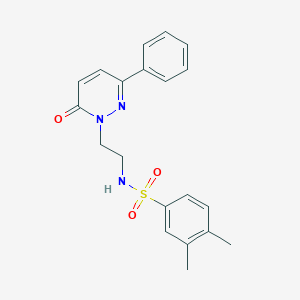
![1,7-dimethyl-3-(2-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783145.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2783146.png)
